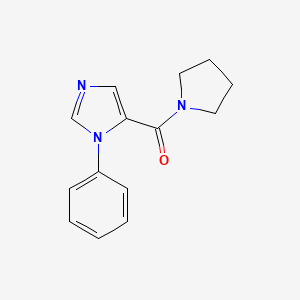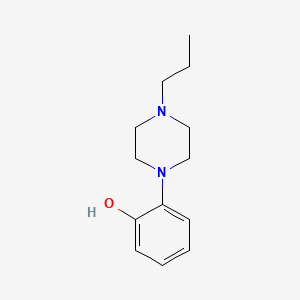
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PIM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PIM-1 is a kinase inhibitor that has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Wirkmechanismus
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is a kinase inhibitor that works by blocking the activity of the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase enzyme. The (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of this enzyme, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have other biochemical and physiological effects. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is also highly selective for the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a kinase inhibitor, which means that it can affect other cellular processes that are regulated by kinases. This can make it difficult to interpret the results of experiments using (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone.
Zukünftige Richtungen
There are several future directions for research on (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone inhibitors. This could lead to the development of more effective anti-cancer drugs. Another area of research is the identification of new biological targets for (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. This could lead to the development of new treatments for diseases such as inflammation and neurodegeneration. Finally, research on the mechanisms of action of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone could lead to a better understanding of the role of kinases in cellular processes and the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of 3-phenylimidazole-4-carboxaldehyde with 1-pyrrolidinecarboxylic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce the final product. The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been optimized over the years, leading to improved yields and purity.
Eigenschaften
IUPAC Name |
(3-phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-8-4-5-9-16)13-10-15-11-17(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGLHGOEPXSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)


![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)